Methyl 3-hydroxy-4,5-dimethoxybenzoate CAS number
Methyl 3-hydroxy-4,5-dimethoxybenzoate CAS number
An In-Depth Technical Guide to Methyl 3-hydroxy-4,5-dimethoxybenzoate
Introduction
Methyl 3-hydroxy-4,5-dimethoxybenzoate, with the CAS number 83011-43-2 , is a chemical compound that belongs to the family of benzoic acid esters.[1][2] It is a derivative of gallic acid and is found in various natural sources, including Pinus sylvestris and Myricaria laxiflora.[3][4] This compound has garnered interest in the scientific community due to its significant biological activities, including antibacterial and antioxidant properties.[4][5][6] Its structural similarity to other pharmacologically active compounds suggests its potential as a precursor or a scaffold in drug discovery and development.
This technical guide provides a comprehensive overview of Methyl 3-hydroxy-4,5-dimethoxybenzoate, including its chemical and physical properties, spectroscopic data, synthesis protocols, and its role in biological signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development.
Chemical and Physical Properties
The fundamental properties of Methyl 3-hydroxy-4,5-dimethoxybenzoate are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 83011-43-2 | [1][2][3][7] |
| Molecular Formula | C₁₀H₁₂O₅ | [1][2][3][7] |
| Molecular Weight | 212.20 g/mol | [7] |
| IUPAC Name | methyl 3-hydroxy-4,5-dimethoxybenzoate | [7] |
| Synonyms | 3,4-Dimethoxy-5-hydroxybenzoic acid methyl ester, Methyl 4,5-dimethoxy-3-hydroxybenzoate | [7] |
| Appearance | White to Almost white powder to crystal | [8] |
| Melting Point | 106.0 to 110.0 °C | [8] |
| SMILES | COC(=O)c1cc(O)c(OC)c(OC)c1 | [3] |
| InChIKey | LCIFXEQPXQVBGL-UHFFFAOYSA-N | [7] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of Methyl 3-hydroxy-4,5-dimethoxybenzoate.
| Spectroscopy | Data | Reference |
| ¹³C NMR | Spectra available | [7] |
| GC-MS | Spectra available | [7] |
Biological Activity and Applications
Methyl 3-hydroxy-4,5-dimethoxybenzoate has demonstrated notable biological activities, making it a compound of interest for further research and development.
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Antibacterial Activity: It has been shown to exhibit significant antibacterial properties.[3][6]
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Antioxidant Properties: The compound displays antioxidant activity, particularly in the presence of hydrogen peroxide (H₂O₂).[3][4][5]
These properties suggest its potential use as a lead compound in the development of new antibacterial and antioxidant agents.
Experimental Protocols
Synthesis of a Structurally Related Compound: 4-Hydroxy-3-Methoxybenzoic Acid Methyl Ester (HMBME)
While a specific synthesis protocol for Methyl 3-hydroxy-4,5-dimethoxybenzoate was not detailed in the provided search results, a method for a closely related compound, 4-Hydroxy-3-Methoxybenzoic Acid Methyl Ester (HMBME), is described and can serve as a reference.[9]
Materials:
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4-hydroxy-3-methoxybenzoic acid
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Dry methanol
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p-toluenesulfonic acid monohydrate
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Hexane
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Ethyl acetate (B1210297)
Procedure:
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Dissolve 2 grams of 4-hydroxy-3-methoxybenzoic acid in 60 ml of dry methanol.
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Add 5 mg of p-toluenesulfonic acid monohydrate to the solution.
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Reflux the reaction mixture for 24 hours.
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Evaporate the solvent in vacuo.
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Purify the residue using flash silica (B1680970) gel chromatography with a hexane/ethyl acetate (70:30) mixture as the eluting solvent.
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Identify the purified fractions by thin-layer chromatography on silica gel.
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Combine the purified fractions and evaporate the solvent in vacuo to obtain HMBME.[9]
Role in Signaling Pathways
Research on analogues of Methyl 3-hydroxy-4,5-dimethoxybenzoate, such as 4-Hydroxy-3-Methoxybenzoic Acid Methyl Ester (HMBME), has shed light on their potential mechanisms of action in disease, particularly in cancer. HMBME has been shown to target the Akt/NFκB cell survival signaling pathway, which is crucial in the progression of various cancers, including prostate cancer.[9]
The Akt/NFκB pathway is a key regulator of cell survival, and its dysregulation is a hallmark of many cancers. Akt, a serine/threonine kinase, promotes cell survival by inhibiting apoptosis. NFκB is a transcription factor that also plays a critical role in promoting cell survival. HMBME has been demonstrated to inhibit the proliferation of prostate cancer cells by inducing apoptosis through the modulation of this pathway.[9]
Below is a diagram illustrating the simplified Akt/NFκB signaling pathway and the inhibitory action of HMBME.
Caption: Simplified Akt/NFκB signaling pathway and the inhibitory effect of HMBME.
Conclusion
Methyl 3-hydroxy-4,5-dimethoxybenzoate is a promising natural product with demonstrated antibacterial and antioxidant activities. Its structural similarity to compounds with known anticancer properties, such as HMBME, suggests that it may also possess therapeutic potential in oncology through the modulation of key signaling pathways like Akt/NFκB. Further research into the synthesis, biological evaluation, and mechanism of action of Methyl 3-hydroxy-4,5-dimethoxybenzoate is warranted to fully elucidate its potential in drug discovery and development.
References
- 1. americanelements.com [americanelements.com]
- 2. METHYL 3-HYDROXY-4,5-DIMETHOXYBENZOATE | CAS 83011-43-2 [matrix-fine-chemicals.com]
- 3. Methyl 3-hydroxy-4,5-dimethoxybenzoate - Immunomart [immunomart.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Methyl 3-hydroxy-4,5-dimethoxybenzoate | Antioxidant | TargetMol [targetmol.com]
- 6. Methyl 3-hydroxy-4,5-dimethoxybenzoate | Benzene Compounds | Ambeed.com [ambeed.com]
- 7. Methyl 3-hydroxy-4,5-dimethoxybenzoate | C10H12O5 | CID 2733956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Methyl 4-Hydroxy-3,5-dimethoxybenzoate 884-35-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. 4-Hydroxy-3-Methoxybenzoic Acid Methyl Ester: A Curcumin Derivative Targets Akt/NFκB Cell Survival Signaling Pathway: Potential for Prostate Cancer Management - PMC [pmc.ncbi.nlm.nih.gov]
